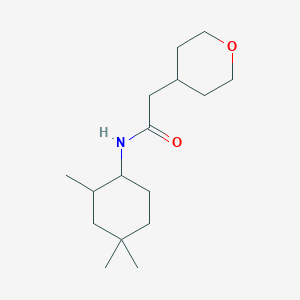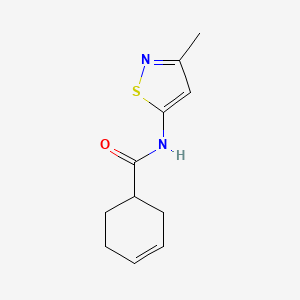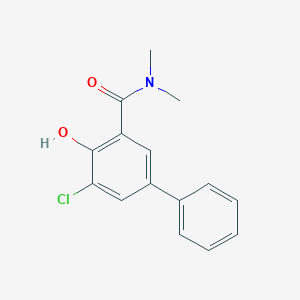
3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide (CDP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CDP is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.
Mechanism of Action
The exact mechanism of action of 3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). These enzymes are involved in inflammation and cancer progression. By inhibiting their activity, this compound has been shown to have anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit the activity of certain enzymes involved in cancer progression. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).
Advantages and Limitations for Lab Experiments
3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide has several advantages for lab experiments. It is readily available and can be synthesized in high purity and good yield. It has been extensively studied and its properties and effects are well understood. However, this compound also has some limitations. It can be toxic to cells at high concentrations and its effects can vary depending on the cell type and experimental conditions. Therefore, careful consideration should be given to the concentration and experimental conditions when using this compound in lab experiments.
Future Directions
There are several future directions for research on 3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide. One area of research is the development of new drug candidates based on this compound. This compound has shown promising anti-cancer and neuroprotective effects and further research could lead to the development of new drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the development of new materials based on this compound. This compound has shown good adhesion properties and further research could lead to the development of new materials with improved properties. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on different cell types and experimental conditions.
Synthesis Methods
3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide can be synthesized by the reaction of 3-chloro-2-hydroxybenzoyl chloride with N,N-dimethyl aniline in the presence of a base such as triethylamine. The reaction yields this compound in high purity and good yield. This synthesis method has been optimized and is widely used in the production of this compound for research purposes.
Scientific Research Applications
3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to have anti-inflammatory and anti-cancer properties. It has been studied as a potential drug candidate for the treatment of breast cancer, prostate cancer, and lung cancer. This compound has also been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In agriculture, this compound has been studied for its potential use as a herbicide. It has been shown to inhibit the growth of weeds and has been studied as a potential alternative to traditional herbicides that can have negative environmental impacts.
In material science, this compound has been studied for its potential use in the development of new materials such as polymers and coatings. It has been shown to have good adhesion properties and has been studied as a potential additive for improving the properties of existing materials.
Properties
IUPAC Name |
3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-17(2)15(19)12-8-11(9-13(16)14(12)18)10-6-4-3-5-7-10/h3-9,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRSHMXQQYFJLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C(=CC(=C1)C2=CC=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-2-(oxolan-2-yl)ethanone](/img/structure/B7584901.png)
![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxan-3-yl)methanone](/img/structure/B7584913.png)
![2-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]acetonitrile](/img/structure/B7584919.png)

![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7584937.png)
![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B7584939.png)
![4-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B7584940.png)
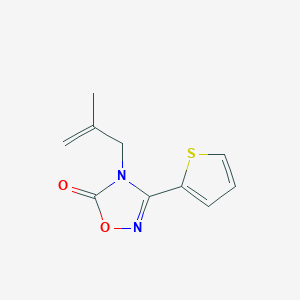
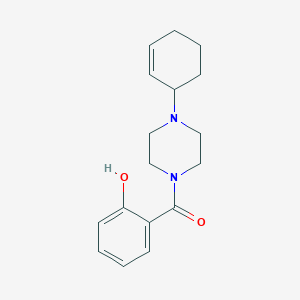
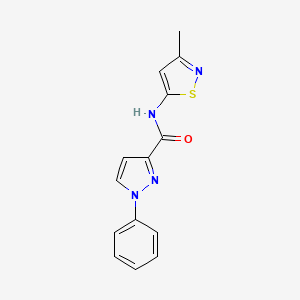
![1-[3-[4-(Trifluoromethyl)phenyl]propyl]pyrrolidine-2-carboxamide](/img/structure/B7584965.png)
![2-Methoxy-1-(4-methyl-1,4-diazaspiro[5.5]undecan-1-yl)propan-1-one](/img/structure/B7584979.png)
